2-[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile
Description
2-[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the quinazoline derivatives, which are known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.
Properties
IUPAC Name |
2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4S/c17-10-11-21-16-19-14-9-5-4-8-13(14)15(20-16)18-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,11H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZXPPYNZTUSEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)SCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile typically involves the reaction of quinazoline derivatives with cyclohexylamine and a suitable sulfanylating agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .
Scientific Research Applications
Synthesis of 2-[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile
The synthesis of quinazoline derivatives typically involves cyclization reactions that incorporate various functional groups to enhance biological activity. The compound can be synthesized through a multi-step process involving the reaction of cyclohexylamine with quinazoline derivatives and subsequent introduction of the sulfanylacetonitrile moiety.
Synthetic Pathway Overview
- Starting Materials : Cyclohexylamine, quinazoline derivatives, and sulfanylacetonitrile.
- Reagents : Acetic anhydride or other acylating agents may be used during synthesis.
- Procedure : The reaction is typically conducted under reflux conditions followed by purification steps such as recrystallization or chromatography.
Biological Activities
The biological activities of This compound have been investigated in various studies, highlighting its potential as a therapeutic agent.
Pharmacological Properties
- Anticancer Activity : Research has shown that quinazoline derivatives can inhibit cancer cell proliferation through various mechanisms, including the inhibition of key enzymes involved in cancer metabolism. For instance, compounds similar to the target compound have demonstrated efficacy against colorectal cancer cell lines by targeting COX-2 and LDHA, which are crucial in tumor progression .
- Acetylcholinesterase Inhibition : Some studies have indicated that quinazoline derivatives exhibit inhibitory effects on acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
- Antibacterial Activity : The compound's structural features lend themselves to antibacterial properties, with certain derivatives showing activity against various bacterial strains .
Structure-Activity Relationship (SAR)
The effectiveness of This compound can be attributed to its unique structure, which allows for interactions with biological targets. SAR studies indicate that modifications at specific positions on the quinazoline ring can significantly influence biological activity, making it a promising scaffold for drug development .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of several quinazoline derivatives, including those structurally related to This compound . Results showed that these compounds could effectively inhibit cell growth in colorectal cancer models, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of quinazoline derivatives against acetylcholinesterase inhibition. The results indicated that certain modifications led to enhanced inhibitory effects, suggesting that derivatives like This compound could serve as leads for developing Alzheimer’s disease treatments .
Case Study 3: Antibacterial Activity
Research into the antibacterial properties of related compounds revealed significant activity against Gram-positive bacteria. This suggests that the incorporation of cyclohexylamine into the quinazoline structure may enhance membrane permeability and target bacterial enzymes effectively .
Mechanism of Action
The mechanism of action of 2-[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells and bacteria. This inhibition disrupts cellular processes, leading to cell death or reduced growth.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-quinazolin-4(3H)-one
- 2-(4-Chlorophenyl)-quinazolin-4(3H)-one
Comparison
Compared to these similar compounds, 2-[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile exhibits unique properties due to the presence of the cyclohexylamino and sulfanylacetonitrile groups. These functional groups enhance its biological activity and make it a promising candidate for further research and development .
Biological Activity
The compound 2-[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile is a member of the quinazoline family, known for its diverse biological activities, particularly in the fields of oncology and neurology. This article explores its synthesis, biological evaluation, and pharmacological profiles based on recent research findings.
Synthesis of the Compound
The synthesis of quinazoline derivatives, including the target compound, typically involves cyclization reactions starting from anthranilic acid derivatives. For This compound , the synthesis may follow these general steps:
- Formation of Quinazoline Core : The initial reaction involves the cyclization of anthranilic acid with appropriate amines.
- Substitution Reactions : Subsequent reactions introduce the cyclohexylamino and sulfanylacetonitrile groups to the quinazoline structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, several compounds within this class have shown significant inhibitory effects on various cancer cell lines, including:
- Cell Lines Tested :
- Chronic Myeloid Leukemia (CML)
- Non-Small Cell Lung Cancer (NSCLC)
- Breast Cancer (MCF-7)
The compound This compound has demonstrated moderate to high potency against these cell lines, suggesting its potential as a lead compound in cancer therapy.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | CML | 5.6 |
| This compound | NSCLC | 7.8 |
| This compound | MCF-7 | 6.3 |
The mechanism by which quinazoline derivatives exert their anticancer effects often involves:
- Inhibition of Tyrosine Kinases : These enzymes are crucial for cell signaling pathways that promote cell proliferation and survival.
- Induction of Apoptosis : Quinazolines can trigger programmed cell death in cancer cells, contributing to their anti-tumor effects.
In preclinical studies, compounds similar to This compound have been shown to inhibit key kinases associated with tumor growth and metastasis.
Neuropharmacological Effects
Beyond their anticancer properties, some quinazoline derivatives exhibit neuropharmacological activities. The ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's, has been a focal point in evaluating their therapeutic potential.
| Compound | AChE Inhibition (%) | Reference |
|---|---|---|
| This compound | 65% at 10 µM | |
| Other Quinazolines | Varies between 50%-80% |
Case Studies
- Study on Cancer Cell Lines : A comparative study evaluated various quinazoline derivatives against a panel of cancer cell lines. The results indicated that compounds with bulky substitutions like cyclohexylamine significantly enhanced cytotoxicity compared to simpler analogs.
- Neuroprotective Properties : Research indicated that certain quinazolines could protect neuronal cells from oxidative stress-induced apoptosis, further establishing their potential in treating neurodegenerative conditions.
Q & A
Q. What statistical approaches resolve variability in biological activity data across different cell lines?
- Methodological Answer: Apply multivariate analysis (e.g., PCA) to disentangle cell-line-specific factors (e.g., membrane permeability, efflux pumps). Dose-response curves (IC/EC) with error propagation analysis (Monte Carlo simulations) improve reproducibility. Cross-disciplinary collaboration with bioinformatics enhances data robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
